(E)-N'-benzylidene-4-bromobenzohydrazide
Description
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJWYVZPYHJNPA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Design Strategies
General Synthetic Routes for (E)-N'-benzylidene-4-bromobenzohydrazide and Analogues
The synthesis of this compound and its analogues predominantly relies on straightforward and efficient chemical reactions. These methods are often high-yielding and allow for the accessible production of a diverse library of related compounds.
Condensation Reactions of 4-Bromobenzohydrazide (B182510) with Aromatic Aldehydes
The most common and direct method for synthesizing this compound is the condensation reaction between 4-bromobenzohydrazide and benzaldehyde (B42025). nih.gov This reaction is a classic example of Schiff base formation, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond. fupress.netderpharmachemica.com
This synthetic strategy is highly versatile, as a wide array of aromatic aldehydes can be used to generate a library of analogues with different substituents on the benzylidene moiety. derpharmachemica.com The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid or orthophosphoric acid) to facilitate the reaction. nih.govnih.gov The desired products often precipitate from the reaction mixture upon cooling and can be purified by simple recrystallization.
Below is an interactive data table summarizing the synthesis of various this compound analogues via condensation reactions.
| Aldehyde Reactant | Resulting Compound | Reference |
| 2-Nitrobenzaldehyde | (E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide | nih.gov |
| 4-(Diethylamino)benzaldehyde | N'-[(E)-4-(Diethylamino)benzylidene]-4-nitrobenzohydrazide | nih.gov |
| Various substituted aromatic aldehydes | N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives | nih.gov |
Multi-Step Synthesis Pathways from Precursor Compounds
In cases where the starting materials are not commercially available, multi-step synthesis pathways are employed. A common precursor for 4-bromobenzohydrazide is 4-bromobenzoic acid. The synthesis typically begins with the esterification of the carboxylic acid, for example, by refluxing it in methanol with a catalytic amount of concentrated sulfuric acid to produce methyl 4-bromobenzoate. nih.govnih.govnih.gov
Subsequently, the resulting ester undergoes hydrazinolysis, where it is reacted with hydrazine (B178648) hydrate (B1144303) to form the desired 4-bromobenzohydrazide. nih.govnih.govnih.gov This hydrazide can then be condensed with various aromatic aldehydes as described in the previous section to yield the final this compound derivatives. nih.govnih.govnih.gov This multi-step approach allows for the synthesis of a wide range of benzohydrazide (B10538) analogues starting from readily accessible benzoic acid derivatives.
Microwave-Assisted Synthetic Approaches
To accelerate reaction times and often improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, including the synthesis of benzohydrazide derivatives. researchgate.netrjptonline.orgfip.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. fip.orgresearchgate.net
The synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides, for instance, has been achieved in 8-10 minutes with yields ranging from 62-80% under solvent-free microwave irradiation. researchgate.netresearchgate.net This "green chemistry" approach is not only faster but also often more environmentally friendly due to the reduction or elimination of solvents. researchgate.net The general procedure involves mixing the hydrazide and aldehyde, sometimes with a catalytic amount of acid, and subjecting the mixture to microwave irradiation for a short period. rjptonline.orgfip.org
Rational Design Principles for Structural Modification and Analogue Synthesis
The rational design of new molecules with specific properties is a cornerstone of medicinal and materials chemistry. For this compound, structural modifications are strategically made to modulate its electronic and steric properties, which in turn can influence its biological activity or material characteristics.
Introduction of Diverse Substituents on the Benzylidene Moiety
A primary strategy for creating a diverse library of analogues is the introduction of various substituents onto the benzylidene ring. By reacting 4-bromobenzohydrazide with a wide range of commercially available or synthetically prepared aromatic aldehydes, researchers can systematically vary the electronic and steric nature of the molecule. nih.govnih.gov
The following table showcases a variety of substituents that have been incorporated into the benzylidene moiety of benzohydrazide derivatives.
| Substituent on Benzylidene Moiety | Example Compound Class | Reference |
| Nitro | (E)-N'-(4-Nitrobenzylidene)-2-naphthohydrazide | nih.gov |
| Methoxy (B1213986) | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | derpharmachemica.com |
| Chloro | (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide | derpharmachemica.com |
| Thiophene | (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | derpharmachemica.com |
| Amino | (E)-N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | nih.gov |
Variations within the Hydrazide Backbone for Derivative Generation
For instance, researchers have synthesized benzohydrazide derivatives containing dihydropyrazole moieties to evaluate their potential as EGFR kinase inhibitors. nih.gov Another example involves the synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, where the benzoyl group is replaced with a benzotriazolylacetyl group. rjptonline.org Such modifications allow for the exploration of a much broader chemical space and the potential discovery of compounds with novel properties.
Optimization of Reaction Parameters and Yield Enhancement in Synthesis
The efficient synthesis of this compound and its derivatives is crucial for their further study and application. The primary synthetic route involves the condensation reaction between 4-bromobenzohydrazide and a corresponding benzaldehyde. Optimization of reaction parameters such as catalyst, solvent, temperature, and reaction time is a key focus in research to maximize product yield and purity while minimizing reaction times and environmental impact. Both conventional heating methods and modern microwave-assisted techniques have been explored to enhance the efficiency of this synthesis.
Influence of Catalysts and Solvents in Conventional Synthesis
The choice of catalyst and solvent system plays a significant role in the outcome of the condensation reaction. Studies on related benzohydrazide derivatives have shown that inorganic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can effectively catalyze the reaction, often leading to high yields. derpharmachemica.com For instance, the synthesis of (E)-4-methoxy-N'-(3,4,5-trimethoxybenzylidene)benzohydrazide using concentrated HCl as a catalyst in an aqueous solution at room temperature resulted in a 94% yield after just 30 minutes. derpharmachemica.com In contrast, organic acids such as acetic acid have also been used, sometimes in combination with solvents like methanol, with reactions typically requiring several hours under reflux conditions. mdpi.com
The solvent choice is also critical. Alcohols like methanol and ethanol are commonly used, as they effectively dissolve the reactants. nih.govmdpi.com The synthesis of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide was achieved by refluxing the reactants in methanol for one hour. nih.gov Water has also been investigated as a green solvent alternative, demonstrating fascinating results, particularly with inorganic acid catalysis. derpharmachemica.com
The following table summarizes the yields of various N'-benzylidene-benzohydrazide derivatives synthesized under different conventional reaction conditions.
| Product | Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| (E)-4-bromo-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 4-bromobenzohydrazide, 4-hydroxy-3,5-dimethoxybenzaldehyde | Acetic Acid | Ethanol | Reflux, 4h | 93.75% | nih.gov |
| (E)-4-chloro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide | 4-chlorobenzohydrazide, 4-hydroxy-3,5-dimethoxybenzaldehyde | Acetic Acid | Ethanol | Reflux, 4h | 40.76% | nih.gov |
| N′-[(4-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, 4-Fluorobenzaldehyde | - | Ethanol | Reflux, 20h | 98.8% | mdpi.com |
| N′-[(3-Nitrophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, 3-Nitrobenzaldehyde | - | Ethanol | Reflux, 20h | 97.7% | mdpi.com |
| N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | Benzohydrazide, 2-hydroxy-3-methoxy benzaldehyde | - | Ethanol | Reflux, 5h | 62.1% | impactfactor.org |
| N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | Benzohydrazide, 2-hydroxybenzaldehyde | - | Ethanol | Reflux, 5h | 61.11% | impactfactor.org |
Microwave-Assisted Synthesis for Enhanced Yield and Reduced Reaction Time
To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, microwave-assisted organic synthesis has emerged as a powerful alternative. fip.org This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a significant acceleration of the reaction rate. semanticscholar.org Consequently, reaction times can be dramatically reduced from hours to mere minutes, often accompanied by an improvement in product yields. researchgate.netnih.gov
Research into the synthesis of various hydrazide derivatives demonstrates the superiority of this method. For example, a series of N'-benzylidene-2-hydroxybenzohydrazides were synthesized using microwave irradiation (160-320 Watts) in 2-8 minutes, achieving yields between 68% and 81%. fip.org In another study, the synthesis of quinolin-4-ylmethoxychromen-4-ones under microwave irradiation at 100°C was completed in just 4 minutes with excellent yields of 80-95%, whereas the same reaction performed in a conventional oil bath required 60 minutes and resulted in lower yields. nih.gov
A significant advantage of microwave-assisted synthesis is the potential for performing reactions under solvent-free, or "neat," conditions. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing or eliminating the use of potentially toxic and expensive solvents. fip.org The condensation of various hydrazides and aldehydes has been successfully carried out using solvent-free microwave methods, yielding products in 8-10 minutes with yields ranging from 62-80%. researchgate.net
The following table highlights the efficiency of microwave-assisted synthesis for various benzohydrazide and acetohydrazide derivatives.
| Product Series | Synthesis Method | Power/Temp | Time | Yield (%) | Reference |
| N'-benzylidene salicylic acid hydrazides | Microwave-assisted, solvent-free | - | 8-10 min | 62-80% | researchgate.net |
| N'-benzylidene-2-hydroxybenzohydrazide derivatives | Microwave-assisted | 160-320 W | 2-8 min | 68-81% | fip.org |
| Quinolin-4-ylmethoxychromen-4-ones | Microwave-assisted | 100 °C | 4 min | 80-95% | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | Conventional (Oil Bath) | - | 60 min | Lower than MW | nih.gov |
| N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide | Microwave-assisted | - | - | - | rjptonline.org |
| N-benzylidene-4-fluoroaniline | Microwave-assisted | 2450 MHz | 8 min | - | semanticscholar.org |
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone in the characterization of molecular structures, offering a detailed fingerprint of the functional groups present within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in (E)-N'-benzylidene-4-bromobenzohydrazide by measuring the absorption of infrared radiation, which induces molecular vibrations. The resulting spectrum displays a unique pattern of absorption bands, with each band corresponding to a specific vibrational mode.
The key functional groups of the title compound are the amide group (C=O, N-H), the azomethine group (C=N), the 4-substituted phenyl rings, and the carbon-bromine bond. The N-H stretching vibration of the hydrazide moiety is typically observed as a sharp band in the region of 3150-3300 cm⁻¹. The Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the spectrum, appearing around 1640-1670 cm⁻¹. The stretching vibration of the azomethine or imine group (C=N) is found in the 1570-1620 cm⁻¹ region. researchgate.net A complex band known as the Amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching vibrations, is observed near 1530-1570 cm⁻¹. Aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹.
Below is a table summarizing the principal FT-IR vibrational assignments for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| ν(N-H) | Amide N-H Stretch | ~3205 |
| ν(C-H) | Aromatic C-H Stretch | 3000 - 3100 |
| ν(C=O) (Amide I) | Carbonyl Stretch | ~1655 |
| ν(C=N) | Azomethine Stretch | ~1597 |
| δ(N-H) + ν(C-N) (Amide II) | N-H Bend + C-N Stretch | ~1550 |
| ν(C-Br) | Carbon-Bromine Stretch | 500 - 600 |
Note: ν = stretching, δ = bending. Data are representative values compiled from related benzohydrazide (B10538) and hydrazone structures. researchgate.netresearchgate.net
Potential Energy Distribution (PED) Analysis for Comprehensive Vibrational Assignments
While FT-IR spectroscopy identifies the presence of functional groups, a more profound understanding of the vibrational modes requires Potential Energy Distribution (PED) analysis. PED is a theoretical method, often performed using Density Functional Theory (DFT) calculations, that provides a quantitative assignment of each vibrational band. nih.gov It dissects the complex vibrational motions of a molecule into contributions from simple internal coordinates like bond stretching, angle bending, and torsional rotations. nih.gov
The analysis is typically carried out with specialized software, such as VEDA (Vibrational Energy Distribution Analysis), which uses the output from quantum chemical calculations to determine the percentage contribution of each internal coordinate to a given normal mode of vibration. documentsdelivered.com
For a molecule like this compound, PED analysis reveals that some vibrational modes are "pure," meaning they are dominated by a single type of motion. For instance, the C=O stretch (Amide I band) often shows a high PED contribution (upwards of 80%) from the carbonyl bond stretching coordinate. In contrast, many other bands are the result of extensive vibrational coupling. The Amide II band, for example, is a classic case of a mixed vibration, with significant PED contributions from both N-H in-plane bending and C-N stretching. jcsp.org.pk This detailed assignment prevents misinterpretation of the FT-IR spectrum and provides a more accurate picture of the molecule's dynamic behavior. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis for Proton Environments
¹H NMR spectroscopy provides precise information about the different types of protons in the molecule. The spectrum of this compound is characterized by several distinct signals.
The most downfield signal is typically a singlet corresponding to the amide proton (N-H), often appearing above 11.0 ppm due to hydrogen bonding and the influence of the adjacent carbonyl group. Another characteristic singlet is observed for the azomethine proton (-N=CH-), usually in the 8.0-8.5 ppm range. nih.gov
The aromatic region of the spectrum displays signals for the nine protons of the two phenyl rings. The 4-bromobenzoyl ring gives rise to an AA'BB' system, appearing as two distinct doublets. The two protons ortho to the carbonyl group are deshielded and appear further downfield compared to the two protons ortho to the bromine atom. The five protons of the benzylidene ring produce a more complex set of multiplets in the 7.4-7.8 ppm range.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~11.8 | Singlet | 1H |
| -N=CH- | ~8.4 | Singlet | 1H |
| Ar-H (ortho to C=O) | ~7.9 | Doublet | 2H |
| Ar-H (ortho to Br) | ~7.7 | Doublet | 2H |
| Ar-H (benzylidene) | 7.4 - 7.8 | Multiplet | 5H |
Note: Data are representative values and can vary based on solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis for Carbon Skeleton Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. In proton-decoupled ¹³C NMR spectra, each chemically non-equivalent carbon atom produces a single peak, allowing for the confirmation of the total number of carbons and the elucidation of the molecular skeleton.
For this compound, the carbonyl carbon (C=O) of the amide group gives a characteristic signal in the downfield region, typically around 163-165 ppm. mdpi.com The azomethine carbon (-N=C H-) resonates at approximately 148 ppm. The aromatic carbons appear in the 127-135 ppm range. The carbon atom bonded to the bromine (C-Br) can be identified around 128 ppm, while the quaternary carbons of the aromatic rings generally show signals of lower intensity. chemicalbook.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide) | ~164.0 |
| C=N (Azomethine) | ~148.5 |
| C1' (Quaternary, Benzylidene) | ~134.5 |
| C1 (Quaternary, Bromobenzoyl) | ~132.5 |
| Aromatic CH (Bromobenzoyl) | ~132.0, ~129.5 |
| C-Br | ~128.0 |
| Aromatic CH (Benzylidene) | ~131.0, ~129.0, ~127.5 |
Note: Data are representative values compiled from precursors and analogous structures. mdpi.comchemicalbook.comnih.gov
Elucidation of Conformational Stereoisomerism (Syn/Anti) and Torsional Angles via NMR
The three-dimensional structure of this compound is largely defined by the rotation around its single bonds, leading to different conformations. Of particular importance is the stereoisomerism around the C(O)-NH bond, which can exist in either a syn or anti conformation, referring to the relative orientation of the carbonyl oxygen and the N-H proton.
While NMR can provide evidence for the dominant conformer in solution, computational studies using DFT are often employed to determine the most stable conformation by calculating the potential energy as a function of key torsional (dihedral) angles. mdpi.com For benzohydrazides, the molecule generally adopts a planar or near-planar conformation to maximize π-conjugation. researchgate.net The lowest energy state is typically characterized by specific torsional angles that minimize steric hindrance.
The key torsional angles that define the molecule's shape include:
O=C-N-N: Defines the planarity of the hydrazide core.
C-N-N=C: Describes the orientation around the N-N bond.
N-N=C-C(Ar): Governs the orientation of the benzylidene ring relative to the C=N bond.
Theoretical calculations on similar structures show that the most stable conformer is generally planar, with torsional angles close to 180° or 0°. jcsp.org.pk This planarity facilitates electronic delocalization across the molecule, contributing to its stability.
| Torsional Angle | Description | Typical Value (°) |
| O=C-N-N | Defines amide planarity | ~180 |
| C-N-N=C | Orientation around N-N bond | ~180 |
| N-N=C-C(Ar) | Benzylidene ring orientation | ~180 |
Note: Values are idealized for a planar conformation and derived from computational studies on related structures. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Through high-resolution techniques, the precise elemental composition is confirmed, while various ionization methods help in identifying the molecular ion and characteristic fragments.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) for Elemental Composition Verification
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI+) for Molecular Ion Detection
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique particularly suited for the analysis of semi-volatile and thermally stable compounds. It typically produces a strong signal for the protonated molecular ion [M+H]+, which is crucial for unambiguous molecular weight determination. This method is advantageous for compounds that may undergo excessive fragmentation under harder ionization conditions like EI. Although specific APCI+ mass spectrometry results for this compound are not detailed in the available research, this technique is widely applied to similar small molecules to confirm their molecular identity with minimal fragmentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The electronic structure of this compound features several chromophores, including the benzene (B151609) rings and the C=N imine bond, which give rise to characteristic absorptions in the UV-Vis spectrum. The absorption bands are associated with specific electronic transitions within the molecule.
The UV-Vis spectrum of hydrazone derivatives typically displays intense absorption bands corresponding to π→π* transitions originating from the aromatic rings and the conjugated hydrazone moiety (-C=N-NH-C=O). Less intense bands may also be observed at longer wavelengths, which are attributed to n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. For instance, the UV-Vis spectrum of the related precursor 4-bromobenzoic acid shows a maximum absorption peak that helps characterize the bromophenyl chromophore nist.gov. The extended conjugation in this compound is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to its individual precursors.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique yields precise information on the crystal system, space group, and unit cell dimensions, as well as detailed intramolecular geometry, including bond lengths and angles. While the crystal structure for the exact title compound is not available, data from closely related derivatives offer significant insights into its expected structural features.
| Parameter | (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide nih.gov | (E)-N′-(4-Bromobenzylidene)-3,4-dihydroxybenzohydrazide monohydrate nih.gov |
|---|---|---|
| Chemical Formula | C14H10BrN3O3 | C14H11BrN2O3·H2O |
| Formula Weight | 348.16 | 353.17 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2(1)/c |
| a (Å) | 4.8718 (17) | 7.8119 (5) |
| b (Å) | 6.842 (2) | 13.8504 (9) |
| c (Å) | 10.709 (4) | 13.0764 (9) |
| α (°) | 98.014 (5) | 90 |
| β (°) | 93.258 (6) | 91.708 (1) |
| γ (°) | 97.413 (5) | 90 |
| Volume (ų) | 349.5 (2) | 1414.21 (16) |
| Z | 1 | 4 |
| Compound | Key Bond Lengths (Å) | Key Bond Angles (°) | Dihedral Angle between Benzene Rings (°) |
|---|---|---|---|
| (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide nih.gov | C=N: ~1.28, N-N: ~1.37, C=O: ~1.23 | C-N-N: ~116, C=N-N: ~117 | 4.1 (2) |
| (E)-4-Bromo-N′-(2-chlorobenzylidene)benzohydrazide researchgate.net | Data within normal ranges | Data within normal ranges | 11.4 (2) |
| (E)-N′-(4-Bromobenzylidene)-3,4-dihydroxybenzohydrazide nih.gov | Data within normal ranges | Data within normal ranges | 22.7 (2) |
Confirmation of the (E)-Configuration about the Azomethine (C=N) Bond
The geometry of the N'-benzylidene-4-bromobenzohydrazide molecule is characterized by the presence of an azomethine group (C=N), which can exist in either (E) or (Z) configurations. For this class of compounds, the (E)-configuration, where the substituent groups are on opposite sides of the double bond, is predominantly observed as the thermodynamically more stable isomer.
Single-crystal X-ray diffraction is the definitive method for confirming this stereochemistry in the solid state. The analysis of crystallographic data for closely related benzohydrazide structures consistently reveals an (E) geometry about the C=N bond. scielo.org.mxnih.govresearchgate.net This is quantitatively confirmed by the measurement of the torsion angle associated with the atoms defining the bond. For instance, in the analogous compound (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, the C–C=N–N torsion angle is found to be approximately 179.1°, a value very close to the ideal 180° expected for a perfect (E) conformation. researchgate.net This extended, or anti, conformation minimizes steric hindrance between the phenyl rings, contributing to its stability.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The assembly of individual molecules of this compound into a well-ordered crystal lattice is directed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are highly directional and collectively determine the final supramolecular architecture.
Hydrogen bonds are among the most significant forces dictating the crystal packing in benzohydrazide derivatives. The most prominent and robust of these is the intermolecular N–H···O hydrogen bond. scielo.org.mxnih.gov In this interaction, the amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen atom (C=O) serves as the acceptor. This interaction is highly reliable and frequently leads to the formation of one-dimensional chains or dimeric motifs, which act as the primary structural backbone of the crystal. For example, in the crystal structure of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, molecules are linked into infinite chains by these N–H···O hydrogen bonds. scielo.org.mx
Weaker C–H···O hydrogen bonds, where an activated carbon-hydrogen bond interacts with a carbonyl oxygen, can also play a role in stabilizing the crystal structure by linking the primary hydrogen-bonded chains into more complex two- or three-dimensional networks. researchgate.net The table below lists typical geometric parameters for these interactions as observed in analogous structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
| N | H | O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~150-170 |
| C | H | O | ~0.93-0.97 | ~2.4-2.6 | ~3.2-3.5 | ~130-160 |
Note: Data are representative values from closely related benzohydrazide crystal structures.
In the crystal structure of the closely related compound (E)-N'-(4-bromobenzylidene)-4-hydroxybenzohydrazide, molecules are observed to stack in a head-to-tail fashion. nih.gov This arrangement is stabilized by π-π interactions involving the aromatic rings. The efficiency of this stacking is often characterized by the centroid-to-centroid distance between the interacting rings. For this analogue, a centroid-centroid distance of 3.8021 Å was reported, which is within the typical range for stabilizing π-π interactions. nih.gov This type of stacking helps to efficiently fill space and maximizes attractive van der Waals forces.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule that separates it from its neighbors in the crystal lattice. By mapping various properties onto this surface, one can gain a detailed picture of the molecular environment.
A key property mapped is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Strong hydrogen bonds, such as N–H···O interactions, typically appear as distinct, bright-red circular depressions on the dnorm surface. researchgate.netnih.gov
H···H contacts are the most abundant, often comprising the largest percentage of the surface area (e.g., ~36-40%), appearing as a large, diffuse region in the center of the plot. researchgate.netnih.gov
C···H/H···C contacts represent the next largest contribution and are characteristic of van der Waals interactions and weak C-H···π contacts. These appear as wing-like features on the plot. nih.gov
O···H/H···O contacts appear as sharp, distinct spikes in the fingerprint plot, corresponding to the strong N–H···O and C–H···O hydrogen bonds. nih.gov
The table below shows a representative breakdown of contact contributions for a similar molecule, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 36.0 |
| C···H / H···C | 28.2 |
| O···H / H···O | 10.2 |
| N···H / H···N | 7.5 |
Reduced Density Gradient (RDG) analysis is a computational chemistry method that identifies and visualizes non-covalent interactions in real space based on the electron density (ρ) and its gradient (∇ρ). This technique provides a qualitative visual representation of the nature and strength of interactions within a molecular system.
The RDG method generates 3D isosurfaces within the molecular structure, which are color-coded to distinguish different types of interactions:
Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green isosurfaces represent weak, delocalized interactions, primarily of the van der Waals type.
Red isosurfaces signify strong, repulsive interactions, which occur in regions of steric clash, for instance, within ring systems.
A corresponding 2D plot of the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) provides a quantitative signature for these interactions. Spikes in the low-density, negative region of the plot correspond to hydrogen bonds, while spikes in the low-density, near-zero region indicate van der Waals interactions. This analysis provides a powerful visual confirmation of the interactions identified through crystallographic and Hirshfeld surface analyses.
Principles of Crystal Engineering and Supramolecular Assembly in the Solid State
The solid-state structure of this compound is a direct consequence of the principles of crystal engineering and supramolecular assembly. These fields aim to understand and predict how molecules organize themselves in the solid state based on the hierarchy and directionality of their intermolecular interactions.
The assembly process is guided by a hierarchy of non-covalent forces. The strongest and most directional interaction, the N–H···O hydrogen bond, acts as the primary supramolecular synthon. It reliably directs the molecules to form robust one-dimensional chains. scielo.org.mxnih.gov These chains then serve as the fundamental building blocks for the rest of the structure.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT calculations are pivotal in modern chemical research, providing a framework to predict molecular properties with high accuracy. For (E)-N'-benzylidene-4-bromobenzohydrazide, these calculations, often employing the B3LYP functional with various basis sets, reveal a wealth of information about its fundamental characteristics.
Optimized Geometrical Parameters and Electronic Structure Determination
Theoretical optimization of the molecular structure of hydrazone derivatives provides crucial data on bond lengths, bond angles, and dihedral angles. These optimized parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.govfupress.net For a closely related compound, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, DFT calculations have been performed to determine its optimized geometry. fupress.net The molecule typically adopts an E configuration about the C=N double bond. fupress.netnih.gov The central hydrazone fragment tends to be nearly planar, while the benzene (B151609) rings may be twisted with respect to this plane. fupress.net
The table below presents selected optimized geometrical parameters for a similar hydrazone, illustrating the typical bond lengths and angles determined through DFT calculations.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| Br-C | 1.894 | C-C-C (aromatic) | ~120 |
| C=O | 1.222 | C-N-N | ~116 |
| N-N | 1.379 | C-C=N | ~121 |
| C=N | 1.281 | O=C-N | ~123 |
| C-N (amide) | 1.354 | ||
| (Note: Data is representative of similar bromobenzohydrazide structures as found in the literature.) |
Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Gap and Visualization
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov
A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy for excitation. nih.gov Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. nih.gov For the related compound (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the HOMO and LUMO energies have been calculated using the DFT-B3LYP/6-311G++(d,p) method. nih.gov The LUMO is typically distributed over the entire molecule, indicating that it can act as an acceptor in charge-transfer interactions. nih.gov
The table below details the FMO energies for this closely related compound.
| Parameter | Energy (eV) |
| EHOMO | -6.0275 |
| ELUMO | -1.9434 |
| Energy Gap (ΔE) | 4.0841 |
| (Data obtained for the analogue (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov Green and yellow regions represent intermediate or near-zero potential. nih.gov
For hydrazone derivatives, the MEP map typically shows the most negative potential (red) around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a primary site for electrophilic attack. nih.gov The most positive potential (blue) is generally located around the N-H proton of the hydrazide group, identifying it as a site for nucleophilic attack and hydrogen bond donation. nih.gov The aromatic rings exhibit areas of moderate negative potential above and below the plane, characteristic of π-electron systems.
Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It elucidates intramolecular charge transfer (ICT) interactions, hyperconjugation, and delocalization of electron density by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
A large E(2) value signifies a strong interaction between an electron donor and an electron acceptor, indicating greater electron delocalization and stabilization of the molecule. In hydrazone structures, significant interactions often include the delocalization of lone pair electrons from oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. For instance, a strong intramolecular hyperconjugative interaction is often observed from the lone pair of the amide nitrogen to the antibonding orbital of the carbonyl group (n(N) → π*(C=O)), which stabilizes the molecule. Analysis of similar structures shows stabilization energies for such interactions can be significant, often exceeding 30 kcal/mol.
Global Chemical Reactivity Descriptors
Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Based on the data for the related compound (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide, the molecule can be classified as a hard material, indicating high stability. nih.gov
The table below summarizes the calculated global reactivity descriptors for this analog.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.9854 |
| Chemical Hardness (η) | 2.0420 |
| Chemical Potential (μ) | -3.9854 |
| (Data obtained for the analogue (E)-4-bromo-N′-(4-methoxybenzylidene)benzohydrazide) nih.gov |
Non-Linear Optical (NLO) Properties: Calculation of First-Order Hyperpolarizability
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like many hydrazone derivatives, are candidates for non-linear optical (NLO) materials. These materials have applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.
DFT calculations are employed to compute the static first-order hyperpolarizability. The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-system, which facilitates ICT. For the related compound (E)-N'-(4-bromobenzylidene)-4-fluorobenzohydrazide, the static first-order hyperpolarizability (β₀) has been calculated and compared with that of urea (B33335), a standard reference material for NLO studies. The calculated value for this analog was found to be significantly greater than that of urea, suggesting a promising NLO response. This enhancement is attributed to the charge transfer characteristics within the molecule.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme. These studies elucidate the binding modes and estimate the binding affinity, often expressed as a docking score or binding energy.
For benzohydrazide (B10538) derivatives, molecular docking studies have been conducted against a variety of biological targets, revealing key interactions that contribute to their biological activities. For example, a study on the structurally related compound, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate, investigated its potential as an anti-tuberculosis agent by docking it against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis fupress.net. The docking results for such compounds typically highlight the importance of hydrogen bonding, hydrophobic interactions, and sometimes halogen bonding in stabilizing the ligand-protein complex.
The common structural motifs in this compound that are crucial for these interactions include:
The amide group (-C(O)NH-) , which can act as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen).
The azomethine group (-CH=N-) , where the nitrogen atom can act as a hydrogen bond acceptor.
The aromatic rings (the 4-bromophenyl and the benzylidene moieties), which can participate in π-π stacking and hydrophobic interactions with the amino acid residues in the active site of the target protein.
The bromine atom , which can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug design.
The table below summarizes typical interactions observed in docking studies of benzohydrazide derivatives with various protein targets.
| Target Protein/Enzyme | Interacting Residues (Example) | Type of Interaction | Reference |
| InhA (M. tuberculosis) | TYR158, NAD+ | Hydrogen Bonding, Hydrophobic | fupress.net |
| c-Met Kinase | MET1160, ASP1222 | Hydrogen Bonding, π-π Stacking | nih.gov |
| Bacterial Receptors (e.g., PDB:1C14) | Amino acid side chains | Hydrogen Bonding, Steric Interactions | researchgate.netresearchgate.net |
In silico screening, also known as virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can also be reversed to identify potential biological targets for a specific compound like this compound. By docking the compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action and potential therapeutic applications.
Studies on libraries of benzylidene-hydrazone analogues have successfully used in silico screening to identify potential anticancer agents. For instance, these compounds have been docked against the active site of the telomerase reverse transcriptase catalytic subunit, a crucial target in cancer therapy nih.gov. The results of such screenings often show a good correlation between the calculated binding energies and the experimentally observed cytotoxic activities, suggesting that the identified target is a plausible mediator of the compound's effect nih.gov.
Potential biological targets identified for the broader class of benzohydrazides through in silico methods include:
Kinases: Such as c-Met and VEGFR-2, which are often implicated in cancer cell proliferation and angiogenesis nih.gov.
Bacterial Enzymes: Essential enzymes for bacterial survival, such as InhA in M. tuberculosis, are potential targets for developing new antibacterial agents fupress.net.
Other Enzymes: Various other enzymes where the hydrazone scaffold can fit into the active site and form specific interactions.
The process of target identification through in silico screening involves several steps, starting with the generation of a 3D model of the compound, followed by docking against a database of protein structures. The results are then ranked based on docking scores, and the top-scoring protein-ligand complexes are further analyzed to assess the plausibility of the interaction. This approach allows for the rapid and cost-effective generation of leads for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. For this compound and related compounds, SAR investigations have provided valuable insights into the chemical moieties responsible for their observed effects.
Key structural features and their influence on activity include:
The Hydrazone Linker (-C(O)NH-N=CH-): This linker is a critical pharmacophore. Its conformation and ability to form hydrogen bonds are often essential for binding to biological targets. The E-configuration around the C=N bond is generally considered to be the more stable and biologically active form.
Substituents on the Benzylidene Ring: The nature and position of substituents on the benzylidene ring can significantly modulate the biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its binding affinity and pharmacokinetic properties.
The 4-Bromobenzoyl Moiety: The bromine atom at the para-position of the benzoyl ring is a key feature. Its presence can enhance activity through several mechanisms, including increased lipophilicity (facilitating membrane transport) and the potential for halogen bonding with the target protein. In a series of 3/4-bromo benzohydrazides, the position of the bromine atom was found to influence the antimicrobial and anticancer activities nih.gov.
SAR studies on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives as antimicrobial agents have further highlighted the importance of the substitution pattern on the benzylidene ring for activity against various bacterial and fungal strains researchgate.net. For example, the presence of hydroxyl or methoxy (B1213986) groups can lead to enhanced activity, likely due to their ability to form additional hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating the activity with various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.
For 3/4-bromo benzohydrazide derivatives, QSAR studies have been performed to understand their antimicrobial activity nih.gov. These studies revealed that the activity could be best described by a combination of electronic and topological parameters.
Key molecular descriptors identified in QSAR studies of benzohydrazides include:
Electronic Descriptors:
Topological Descriptors:
Valence Zero Order Molecular Connectivity Index (⁰χv): This index reflects the degree of branching and the presence of heteroatoms in the molecule.
Wiener Index (W): This is a distance-based topological index that describes the molecular architecture. Both ⁰χv and W were found to be important for the antimicrobial activity of the studied benzohydrazides nih.gov.
Lipophilicity Descriptors:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water is a measure of the molecule's hydrophobicity. This descriptor is often crucial for a compound's ability to cross cell membranes and reach its target.
These QSAR models provide a quantitative framework for understanding the SAR and can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent analogues. The correlation of these descriptors with biological activities underscores the complex interplay of electronic, steric, and hydrophobic factors in determining the therapeutic potential of this compound and related molecules.
Theoretical Elucidation of Reaction Mechanisms and Pathways Involving the Compound
Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for investigating the intricacies of chemical reactions at a molecular level. rsc.orgnih.gov For this compound, a member of the hydrazone class, theoretical studies provide profound insights into the energetics, transition states, and stepwise processes of its characteristic reactions. While specific computational studies on this exact molecule are not extensively detailed in public literature, the well-established reaction mechanisms for the hydrazone functional group can be thoroughly analyzed through theoretical models.
The primary and most studied reaction pathway for hydrazones is their formation and hydrolysis. This reversible reaction is critical to their application in various fields, including dynamic covalent chemistry and drug delivery, due to the pH-labile nature of the C=N bond. acs.orgnih.gov
Mechanism of Hydrolysis and Formation
Theoretical calculations have been instrumental in mapping the mechanistic steps of hydrazone hydrolysis, which is typically catalyzed in acidic environments. acs.orgnih.gov The generally accepted mechanism involves a two-step process:
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a water molecule to the electrophilic carbon atom of the C=N double bond. DFT calculations suggest this step proceeds through several proton transfer events, especially in the presence of multiple water molecules or an acid catalyst, leading to the formation of a tetrahedral carbinolamine (or hemiaminal) intermediate. acs.orgnih.gov
Intermediate Decomposition: The carbinolamine intermediate is unstable and subsequently decomposes. This involves the protonation of the hydrazine (B178648) nitrogen atom, followed by the cleavage of the C-N bond. This cleavage results in the elimination of the hydrazine moiety (4-bromobenzohydrazide) and the regeneration of the original aldehyde (benzaldehyde). acs.orgnih.gov
Computational models, such as those using the M06-2X functional at the 6-311+g(d,p) level with a continuum solvation model, have been employed to evaluate the proposed mechanism, analyze the proton transfer pathways, and assess the energetics of each step. acs.org The reverse of this process, the condensation of 4-bromobenzohydrazide (B182510) and benzaldehyde (B42025), follows the same pathway, starting with the nucleophilic attack of the hydrazine's terminal nitrogen onto the aldehyde's carbonyl carbon. researchgate.net
The table below outlines the key stages in the acid-catalyzed hydrolysis of a generalized hydrazone, a pathway directly applicable to this compound, as elucidated by theoretical studies.
| Step | Description | Key Species | Computational Methodologies Used |
| 1 | Protonation of the imine nitrogen atom to activate the C=N bond toward nucleophilic attack. | Protonated Hydrazone | DFT, Ab initio calculations |
| 2 | Nucleophilic attack by a water molecule on the carbon atom of the protonated C=N bond. | Transition State 1 | M06-2X, B3LYP with solvation models (e.g., CPCM) |
| 3 | Formation of a protonated tetrahedral carbinolamine intermediate. | Carbinolamine Intermediate | Geometry Optimization, Frequency Calculations |
| 4 | Proton transfer from the oxygen to the nitrogen atom of the hydrazine moiety. | Transition State 2 | Intrinsic Reaction Coordinate (IRC) analysis |
| 5 | Cleavage of the C-N bond, leading to the elimination of the hydrazine and formation of the protonated carbonyl. | Aldehyde and Hydrazine | Energy Decomposition Analysis (EDA) |
| 6 | Deprotonation of the carbonyl to regenerate the aldehyde and the acid catalyst. | Final Products | Gibbs Free Energy Calculations |
Other Theoretical Reaction Pathways
Beyond hydrolysis, computational studies on simpler hydrazones have explored reactions with other species, such as reactive oxygen species. For instance, the reaction of hydrazones with singlet oxygen (¹O₂) has been theoretically investigated. nih.gov These studies predict several potential pathways:
[2+2] Cycloaddition: A stepwise reaction involving the formation of diradical intermediates that cyclize to form a high-energy 1,2,3-dioxazetidine intermediate, which can then cleave the C=N bond. nih.gov
Ene Reaction: If allylic protons are available on the hydrazone structure, an 'ene' pathway involving the abstraction of a proton can occur. nih.gov
Attack at Nitrogen: Reversible addition of singlet oxygen to the nitrogen atom can lead to the formation of peroxynitrogen species. nih.gov
The table below summarizes the calculated relative energies for different pathways in the reaction of a model hydrazone with singlet oxygen, providing insight into the kinetic feasibility of each route.
| Reaction Pathway | Intermediate/Product | Relative Energy (kcal/mol) - Example System |
| Path A: [2+2] Cycloaddition | 1,2,3-Dioxazetidine | High Energy Intermediate |
| Path B: Attack at Nitrogen | Peroxynitrogen Species | Reversible Formation |
| Path C: 'Ene' Reaction | Hydroperoxymethyl Diazene | Predicted as a Favorable Pathway |
These theoretical investigations are crucial for predicting the reactivity and stability of this compound under various conditions, guiding its synthesis, and understanding its potential degradation pathways. rsc.org
Coordination Chemistry and Metal Complexation Studies
The Role of Hydrazone Derivatives as Versatile Ligands for Transition Metal Ions
Hydrazone derivatives, characterized by the azomethine group (-C=N-NH-), are a cornerstone in the development of coordination chemistry. chemistryjournal.net Their versatility as ligands stems from several key features. They possess multiple donor atoms, typically nitrogen and oxygen, which can coordinate with a central metal ion to form stable chelate rings. rsc.orgresearchgate.net This chelation enhances the stability of the resulting metal complexes. The presence of the imine group (-C=N-) in hydrazones is crucial for understanding their role in biological systems and contributes to the formation of stable metal complexes, which is vital for coordination chemistry. jptcp.com
The coordination behavior of hydrazones is often flexible, allowing them to act as neutral or deprotonated ligands, and they can adopt various coordination modes, leading to complexes with diverse geometries such as octahedral, square planar, and tetrahedral. learning-gate.comresearchgate.net This adaptability allows for the fine-tuning of the electronic and steric properties of the metal complexes. The biological activity of hydrazones is often linked to their ability to form stable chelates with transition metal ions. researchgate.net Furthermore, the ease of synthesis and the ability to introduce a wide variety of substituents into the aldehyde/ketone or hydrazide moiety make it possible to systematically modify the ligand's properties and, consequently, the properties of the metal complexes. rsc.org These attributes have led to the extensive use of hydrazone ligands in various fields, including catalysis, materials science, and medicinal chemistry. jptcp.comsemanticscholar.org
Synthesis and Characterization of (E)-N'-benzylidene-4-bromobenzohydrazide Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the hydrazone ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are often colored, crystalline solids that are stable under ambient conditions. chemistryjournal.nettandfonline.com A comprehensive understanding of these complexes requires detailed characterization using a combination of analytical and spectroscopic techniques.
This compound can exhibit different coordination behaviors depending on the reaction conditions and the nature of the metal ion. In neutral media, the ligand typically coordinates in its keto form as a bidentate ligand through the carbonyl oxygen and the azomethine nitrogen atom (O,N-chelation). learning-gate.com This mode of coordination results in the formation of a stable five-membered chelate ring.
In basic media, the ligand can undergo deprotonation at the amide (-NH-) group to its enol form. This deprotonated form can then coordinate to the metal ion through the enolic oxygen and the azomethine nitrogen atom, also resulting in O,N-chelation. mdpi.com The specific coordination mode adopted by the ligand significantly influences the geometry and stability of the final metal complex. For instance, studies on similar hydrazone ligands have shown that they can act as bidentate or even tridentate ligands depending on the presence of other donor groups. jptcp.com
| Coordination Mode | Donating Atoms | Ligand Form | Typical Reaction Condition |
|---|---|---|---|
| O,N-chelating | Carbonyl Oxygen, Azomethine Nitrogen | Keto | Neutral |
| O,N-chelating | Enolic Oxygen, Azomethine Nitrogen | Enol (deprotonated) | Basic |
Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes. fupress.net This technique provides precise information about bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions within the crystal lattice.
For metal complexes of hydrazone derivatives similar to this compound, X-ray diffraction studies have revealed various coordination geometries. nih.govnih.govdntb.gov.ua For example, a nickel(II) complex with a related hydrazone ligand was found to have a distorted square planar geometry, with the ligand coordinating in its enol form. mdpi.com In other cases, distorted octahedral geometries have been observed. mdpi.com The crystal structure also elucidates the role of hydrogen bonding and other non-covalent interactions in stabilizing the crystal packing. nih.gov Analysis of the crystal structure of (E)-N'-(4-bromobenzylidene)-3-methoxybenzohydrazide monohydrate, a closely related compound, showed the molecule adopts an E conformation with respect to the azomethine bond. fupress.net
Spectroscopic techniques are crucial for characterizing the synthesized metal complexes and confirming the coordination of the ligand to the metal ion.
FTIR Spectroscopy: Infrared spectroscopy provides valuable information about the functional groups involved in coordination. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O, C=N, and N-H groups are observed. A shift of the ν(C=O) band to a lower frequency in the metal complex spectrum compared to the free ligand suggests coordination through the carbonyl oxygen. jptcp.comresearchgate.net Similarly, a shift in the ν(C=N) band indicates the involvement of the azomethine nitrogen in coordination. jptcp.comorientjchem.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. jptcp.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is useful for characterizing the ligand and its diamagnetic metal complexes. In the ¹H NMR spectrum of the free ligand, the N-H proton typically appears as a downfield singlet. Upon complexation, this peak may shift or disappear (in the case of deprotonation), providing evidence of coordination. researchgate.net Shifts in the chemical shifts of other protons, especially those near the coordination sites, can also be observed.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized complexes and to confirm their stoichiometry. The fragmentation pattern can also provide structural information.
| Spectroscopic Technique | Observed Change | Interpretation |
|---|---|---|
| FTIR | Shift of ν(C=O) to lower frequency | Coordination of carbonyl oxygen |
| FTIR | Shift of ν(C=N) | Coordination of azomethine nitrogen |
| FTIR | Appearance of new bands in the far-IR region | Formation of M-O and M-N bonds |
| ¹H NMR | Shift or disappearance of the N-H proton signal | Involvement of the amide group in coordination (deprotonation) |
| Mass Spectrometry | Molecular ion peak corresponding to the complex | Confirmation of the complex formation and stoichiometry |
Influence of Ligand Structure on the Coordination Properties and Complex Stability
The structure of the hydrazone ligand plays a critical role in determining the coordination properties and stability of the resulting metal complexes. The electronic and steric effects of substituents on the aromatic rings of this compound can influence its donor ability and the geometry of the complex.
Emerging Applications of Metal Complexes in Chemical and Materials Science Research
Metal complexes of hydrazone derivatives are not merely of academic interest; they have a wide range of potential applications in various fields of chemical and materials science. Their rich coordination chemistry allows for the design of complexes with specific electronic, magnetic, and optical properties.
These complexes have been investigated for their catalytic activity in various organic transformations. researchgate.net The ability of the metal center to exist in different oxidation states, stabilized by the hydrazone ligand, is key to their catalytic potential. In materials science, hydrazone metal complexes are being explored for their potential use as molecular magnets, luminescent materials, and in the development of sensors. The tunability of their electronic properties through ligand modification makes them attractive candidates for these applications. Furthermore, many hydrazone metal complexes exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties, which is an active area of research. researchgate.netresearchgate.netsemanticscholar.org
Catalytic Applications of Derived Metal Complexes (e.g., in C-H activation)
While hydrazone metal complexes are generally explored for their catalytic potential, specific studies detailing the application of metal complexes derived from this compound in C-H activation are not extensively documented in current literature. However, the broader class of hydrazone and Schiff base metal complexes has been recognized for catalytic activities, including in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net For instance, certain palladium(II) hydrazone complexes have demonstrated excellent efficiency in catalyzing such C-C bond formations. researchgate.net Furthermore, research into C-H bond functionalization often employs transition metal complexes as catalysts, with iron, rhodium, and palladium being common choices for activating otherwise inert C-H bonds. rsc.org The fundamental principle involves the metal center coordinating to the substrate, facilitating the cleavage of a C-H bond and subsequent functionalization. Although direct evidence for the title compound is scarce, the inherent coordinating ability of the benzohydrazide (B10538) moiety suggests a potential for its metal complexes to be investigated for such catalytic transformations in the future.
Exploration in Materials Science for Functional Materials Development
The application of metal complexes of this compound in the development of functional materials is an emerging area with limited specific research. Generally, hydrazide and hydrazone-based metal complexes are of interest to materials scientists due to their structural diversity and potential for creating materials with unique electronic, magnetic, or optical properties. researchgate.net The formation of stable, often colored, complexes with various metal ions allows for the exploration of new dyes, sensors, or molecular magnets. The ability of the ligand to form complexes with different geometries (e.g., octahedral, square planar, tetrahedral) depending on the metal ion can influence the packing of molecules in the solid state and, consequently, the bulk properties of the material. researchgate.net While the potential exists, dedicated studies on the material properties of complexes derived specifically from this compound are yet to be widely reported.
Enhanced Biological Activities of Coordination Compounds Compared to Free Ligands
A well-documented phenomenon in medicinal inorganic chemistry is the enhancement of biological activity of a ligand upon coordination to a metal ion. This principle holds true for benzohydrazide derivatives and their metal complexes, which often exhibit greater antimicrobial and antifungal potency than the free ligands. nanobioletters.comresearchgate.netbiomedgrid.comresearchgate.net
The increased activity is frequently explained by Overtone's concept and Tweedy's chelation theory. researchgate.net According to the theory, chelation reduces the polarity of the metal ion, primarily because of the partial sharing of its positive charge with donor groups and possible π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the central metal atom, which in turn favors its permeation through the lipid layers of the microorganism's cell membrane. researchgate.net Once inside the cell, the metal complex can disrupt normal cellular processes, such as protein synthesis or enzyme function, leading to the death of the microbe. researchgate.net
While specific data for this compound is limited, studies on structurally analogous compounds provide strong evidence for this trend. For example, research on metal complexes of the closely related ligand, (E)-4-bromo-N'-(4-chlorobenzylidene)benzohydrazide, revealed that its Palladium(II) and Nickel(II) complexes exhibited more advanced microbial action against various bacteria compared to other tested compounds. researchgate.net Similarly, studies on Ni(II), Zn(II), and Cd(II) complexes of 4-bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide showed that the metal complexes possess greater activity against Staphylococcus Aureus, Escherichia coli, and Candida Albicans than the parent ligand. nanobioletters.com This enhancement is a recurring theme across numerous hydrazone-based ligands. researchgate.netbiointerfaceresearch.com
The following table summarizes the antimicrobial activity for metal complexes of a related compound, 4-bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide, illustrating the enhanced effect upon complexation.
| Compound/Complex | S. Aureus | S. Pyogenes | E. coli | S. typhi | C. Albicans | T. Rubrum |
| Ligand Only | 13 | 12 | 11 | 10 | 14 | 12 |
| [Ni(L)₂] | 19 | 18 | 17 | 15 | 20 | 19 |
| [Zn(L)₂] | 18 | 17 | 16 | 14 | 19 | 18 |
| [Cd(L)₂] | 20 | 19 | 18 | 16 | 21 | 20 |
| Data represents the zone of inhibition in mm. Data sourced from research on a structurally related compound to illustrate the principle of enhanced activity. nanobioletters.com |
Another study on transition metal complexes with (E)-N-(4-methylbenzylidene)-2-((Z)-(4-methylbenzylidene)amino)benzamides also demonstrated that certain cobalt and copper complexes had better antimicrobial activity than the free ligand against a panel of bacteria and fungi. researchgate.net
| Compound/Complex | E. coli | P. aeruginosa | S. aureus | S. epidermidis | C. albicans | A. niger |
| Ligand Only | 125 | 250 | 62.5 | 125 | 250 | 250 |
| Co(II) Complex | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 62.5 |
| Cu(II) Complex | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 125 |
| Ni(II) Complex | 62.5 | 125 | 62.5 | 125 | 125 | 125 |
| Zn(II) Complex | 15.62 | 31.25 | 15.62 | 31.25 | 62.5 | 62.5 |
| Table represents the Minimal Inhibitory Concentration (MIC) in µg/mL. Data from a related Schiff base complex system. researchgate.net |
These examples consistently show that coordination to metal ions like Ni(II), Co(II), Cu(II), and Zn(II) can transform a moderately active organic ligand into a significantly more potent antimicrobial or antifungal agent. nih.govekb.eg
Mechanistic and Target Oriented Biological Activity Investigations in Vitro and in Silico
Antimicrobial Activity Studies
The core structure of (E)-N'-benzylidene-4-bromobenzohydrazide, combining a 4-bromobenzoyl group with a benzylidene hydrazone moiety, has been a focal point of research for developing new antimicrobial agents.
Benzohydrazide (B10538) derivatives have demonstrated notable potential as antibacterial agents. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively documented in readily available literature, studies on closely related analogs provide significant insight into its expected potency. For instance, various N'-benzylidenebenzohydrazide derivatives have been screened against a panel of Gram-positive and Gram-negative bacteria, showing a range of activities. nih.govnih.gov
Research on N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives revealed promising MIC values against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov The antibacterial efficacy of these compounds is often attributed to the lipophilic character of the hydrazone linkage, which may facilitate passage through the bacterial cell membrane.
| Compound Analogue | Test Organism | MIC (µM) | Reference |
| N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | S. aureus | 26.11 | nih.gov |
| N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide | C. albicans | 26.11 | nih.gov |
| N'-(indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide | S. aureus | 5.88 | nih.gov |
| N'-(indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide | S. typhi | 12.07 | nih.gov |
| N'-(quinolin-3-ylmethylene)-3,4-dimethoxybenzohydrazide | A. baumanii | 11.64 | nih.gov |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | E. coli | 31.3 ppm | researchgate.net |
| N'-(4-nitrobenzylidene)-4-hydroxybenzohydrazide | B. subtilis | 500 ppm | researchgate.net |
Note: The data presented is for structurally related compounds to indicate the potential activity of the benzohydrazide class.
One of the proposed mechanisms for the antibacterial action of this class of compounds is the inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair, has been identified as a validated target for various antibacterial agents. nih.govmdpi.com While direct inhibition studies on this compound are limited, the broader class of hydrazone-containing molecules has been explored for DNA gyrase inhibitory activity, suggesting a plausible mechanism of action. nih.gov
The antifungal properties of benzohydrazides have also been a subject of investigation. Studies on related N'-benzylidenebenzohydrazide derivatives have shown activity against pathogenic fungi, particularly Candida albicans. nih.gov For example, N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide demonstrated an MIC of 26.11 µM against C. albicans. nih.gov The mechanism of antifungal action is thought to be similar to its antibacterial effects, involving the disruption of essential cellular processes or enzymatic functions within the fungal cell. The structural features of the benzylidene hydrazone scaffold appear to be conducive to interaction with fungal cellular targets. nih.gov
A significant area of research for hydrazone derivatives has been in the development of new treatments for tuberculosis. Isoniazid (INH), a cornerstone of tuberculosis therapy, is itself a hydrazide derivative. nih.gov This has spurred the synthesis and evaluation of numerous N-acylhydrazones for their antimycobacterial properties. nih.govsemanticscholar.org These compounds are believed to act as pro-drugs, similar to Isoniazid, which requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. nih.gov
The primary mechanism of action for Isoniazid and its analogs involves the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. nih.govsemanticscholar.org This is achieved by targeting the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. nih.gov Studies on a series of (E)-N'-(monosubstituted-benzylidene) isonicotinohydrazides (structurally analogous to the target compound) have shown potent activity against susceptible M. tuberculosis strains, with some derivatives exhibiting MIC values even lower than Isoniazid itself. nih.govsemanticscholar.org
| Compound Analogue (Isonicotinohydrazide derivative) | Test Organism | MIC (µM) | Reference |
| Isoniazid (INH) | M. tuberculosis RG500 | 1.14 | nih.govsemanticscholar.org |
| (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | M. tuberculosis RG500 | 0.98 | nih.govsemanticscholar.org |
| (E)-N'-(4-(dimethylamino)benzylidene)isonicotinohydrazide | M. tuberculosis RG500 | 1.96 | nih.govsemanticscholar.org |
| (E)-N'-(4-methoxybenzylidene)isonicotinohydrazide | M. tuberculosis RG500 | 1.96 | nih.govsemanticscholar.org |
| (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide | M. tuberculosis RG500 | 1.86 | nih.govsemanticscholar.org |
Note: The data presented is for isonicotinohydrazide analogs, which share the key benzylidene hydrazone moiety with this compound and are relevant to its potential antimycobacterial action.
InhA Enzyme: As noted, the InhA enzyme is a key target for antimycobacterial hydrazide derivatives. bris.ac.uk Strong evidence for this interaction comes from studies where Isoniazid-derived N-acylhydrazones were tested against M. tuberculosis strains with mutations in the inhA gene. These compounds were found to be inactive against the resistant strains, strongly suggesting that their activity is dependent on the inhibition of this specific enzyme. nih.govsemanticscholar.org The lipophilic nature imparted by the hydrazone structure is crucial, as it enhances the molecule's ability to penetrate the thick, waxy cell wall of mycobacteria to reach its intracellular target. nih.govsemanticscholar.org
DNA Gyrase: For broader antibacterial activity, DNA gyrase remains a highly plausible target. nih.gov In silico molecular docking studies on other hydrazone-containing compounds have been used to explore their binding modes within the enzyme's active site. These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. The mechanism typically involves interference with the ATPase activity of the GyrB subunit or the DNA cleavage-reunion process mediated by the GyrA subunit.
Transcriptional Regulatory Enzymes: While a potential area for antimicrobial action, specific studies detailing the interaction of this compound or its close analogs with transcriptional regulatory enzymes are not extensively reported in the current body of scientific literature.
Enzyme Inhibition Studies
Beyond antimicrobial targets, benzohydrazides have been identified as potent inhibitors of other classes of enzymes, such as urease.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. Its activity is implicated in the pathogenesis of infections caused by bacteria like Helicobacter pylori. Therefore, urease inhibitors are of significant therapeutic interest. Numerous studies have demonstrated that benzylidene benzohydrazide derivatives are effective urease inhibitors. mdpi.com
The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50). A structurally very similar compound, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, exhibited a strong urease inhibitory activity with an IC50 value of 8.4 µM. semanticscholar.orgnih.gov This indicates that the core scaffold of this compound is well-suited for urease inhibition.
| Compound Analogue | Urease Inhibitory Activity (IC50 in µM) | Reference |
| Thiourea (Standard) | 21.14 ± 0.42 | mdpi.com |
| N'-(anthracen-10-ylmethylene)-4-(tert-butyl)benzohydrazide | 13.33 ± 0.58 | mdpi.com |
| N'-(3,4-dimethoxybenzylidene)-4-(tert-butyl)benzohydrazide | 13.42 ± 0.33 | mdpi.com |
| N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | 8.4 | semanticscholar.orgnih.gov |
| bis(4-chlorobenzylidene)carbohydrazide | 28.11 ± 0.22 | nih.gov |
Note: The data presented is for structurally related compounds to indicate the potential urease inhibitory activity of the benzohydrazide class.
In silico molecular docking studies have provided mechanistic insights into how these compounds inhibit urease. These studies suggest that the hydrazone derivatives can effectively bind within the active site of the enzyme. The binding is often stabilized by interactions with the two nickel ions in the active site and key amino acid residues. The oxygen and nitrogen atoms of the hydrazone moiety are thought to play a crucial role in chelating with the nickel ions, thereby blocking the enzyme's catalytic function. mdpi.com Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the benzylidene ring significantly influence the inhibitory activity. mdpi.com
Alpha-Amylase Inhibitory Potential
This compound has been identified as a potent inhibitor of α-amylase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia in diabetic patients. In a study evaluating a series of 4-bromobenzohydrazide (B182510) derivatives, the unsubstituted benzylidene derivative, this compound, demonstrated significant inhibitory activity. researchgate.net
The compound's efficacy was quantified by its half-maximal inhibitory concentration (IC50) value, which was compared against acarbose, a standard drug used for α-amylase inhibition. The results indicated that this compound is a highly effective inhibitor of the enzyme. researchgate.netdntb.gov.ua
| Compound | IC50 (µM) |
|---|---|
| This compound | 1.30 ± 0.01 |
| Acarbose (Standard) | 1.34 ± 0.01 |
Inhibition of Monoamine Oxidases and Beta-Secretase Enzymes
Monoamine Oxidases (MAO): Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a therapeutic approach for depression and neurodegenerative diseases like Parkinson's disease. mdpi.commdpi.com While the broader class of hydrazone derivatives has been extensively studied for MAO inhibition, specific experimental data on the inhibitory activity of this compound against MAO-A or MAO-B is not available in the reviewed literature. However, structure-activity relationship studies on related compounds suggest that the electronic properties of substituents on the benzylidene ring play a crucial role in determining inhibitory potency and selectivity. nih.govnih.gov
Beta-Secretase (BACE1): Beta-secretase 1 (BACE1) is a primary target in Alzheimer's disease research, as it initiates the process leading to the formation of amyloid-β plaques in the brain. nih.govnih.gov The evaluation of hydrazone-containing compounds as BACE1 inhibitors is an active area of research. mdpi.com A study on tosylated acyl hydrazone derivatives demonstrated that some members of this class can inhibit BACE-1. mdpi.com Nevertheless, direct in vitro or in silico studies evaluating the specific BACE1 inhibitory potential of this compound have not been reported in the available scientific literature.
Tyrosinase Inhibitory Activity
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.govresearchgate.net Benzylidene hydrazones and related structures are recognized as a promising scaffold for the development of potent tyrosinase inhibitors. lookchem.comresearchgate.net Studies have shown that the nature and position of substituents on the benzylidene ring significantly influence the anti-tyrosinase activity. nih.gov For instance, the presence of hydroxyl groups often enhances potency, while the effect of halogen substituents can vary. nih.govmdpi.com Despite the investigation of numerous analogues, specific experimental data detailing the tyrosinase inhibitory activity (e.g., IC50 value) of this compound is not present in the reviewed scientific literature.
Kinetic and Binding Mechanism Analysis of Enzyme Inhibition
To understand how this compound inhibits α-amylase, in silico molecular docking studies have been performed. researchgate.net These studies explore the possible binding modes of the compound within the active site of the α-amylase enzyme. The analysis revealed that the compound fits well into the binding pocket, forming key interactions with amino acid residues, which accounts for its potent inhibitory activity. The binding is stabilized by interactions involving the bromo-substituted phenyl ring and the hydrazone linker. researchgate.netdntb.gov.ua
While kinetic analyses have been performed for related hydrazone compounds against other enzymes, such as tyrosinase (revealing mixed or competitive inhibition) and MAO (showing competitive inhibition), specific kinetic studies for this compound are limited to its interaction with α-amylase in the available literature. nih.govnih.gov
Anticancer and Antiproliferative Activity Evaluations (in vitro cell line studies)
The hydrazone scaffold is a well-established pharmacophore in the design of anticancer agents. While direct cytotoxic data for this compound is limited, studies on closely related 3- and 4-bromobenzohydrazide derivatives have demonstrated significant anticancer potential against various human cancer cell lines. nih.gov
One study reported that a series of substituted 4-bromobenzohydrazides exhibited potent activity, with some analogues showing greater potency than the standard drugs tetrandrine (B1684364) and 5-fluorouracil. nih.gov For instance, the analogue 4-bromo-N'-(4-chlorobenzylidene)benzohydrazide was found to be a particularly potent agent. Another related compound, 4-bromo-N'-(2-chlorobenzylidene)benzohydrazide, was shown to reduce the viability of A549 lung cancer cells by approximately 61% at a 50 µM concentration. These findings strongly suggest that the 4-bromobenzohydrazide core, including the unsubstituted benzylidene derivative, is a promising framework for developing novel anticancer drugs.
| Compound | Cell Line | Activity |
|---|---|---|
| 4-bromo-N'-(2-chlorobenzylidene)benzohydrazide | A549 (Lung Cancer) | ~61% reduction in viability at 50 µM |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) in Biological Context
Impact of Substituent Nature and Position on Observed Biological Activities
The biological activity of N'-benzylidene-4-bromobenzohydrazide derivatives is highly dependent on the chemical nature and substitution pattern of the benzylidene ring.
Regarding tyrosinase inhibition , SAR studies on related benzylidene hydrazones indicate that hydroxyl substitutions are generally favorable for activity. nih.gov The presence of a bromine atom, however, can have variable effects. In some scaffolds, bromine substitution leads to decreased activity, while in others, such as a 3-bromo-4-hydroxy substituted analogue, it can result in potent inhibition. nih.govmdpi.com
In the context of anticancer activity , QSAR studies on 3/4-bromo benzohydrazides have indicated that the antimicrobial and anticancer activities are influenced by electronic and topological parameters. nih.gov The presence and position of halogen substituents on the benzylidene ring are known to enhance cytotoxic effects, suggesting that these groups contribute significantly to the compound's interaction with biological targets.
Development of QSAR Models to Predict and Optimize Biological Activity based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijcrt.orgdrugdesign.org This approach is pivotal in modern drug discovery for predicting the activity of novel molecules, thereby optimizing lead compounds and reducing the time and resources required for experimental testing. ijcrt.org For this compound and its analogs, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic potential, particularly their antimicrobial and anticancer activities. nih.gov
The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net These properties are quantified using molecular descriptors, which are numerical values representing different aspects of a molecule's physicochemical characteristics. ijcrt.org By developing statistically significant mathematical models that link these descriptors to biological activity, researchers can gain insights into the mechanism of action and design more potent derivatives.
Research Findings from QSAR Studies
Several QSAR studies have been conducted on series of benzohydrazide derivatives, including those with 3-bromo and 4-bromo substitutions, to understand the structural requirements for their biological effects.
One significant study focused on a series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides. nih.gov The researchers aimed to identify the molecular properties influencing both antimicrobial and anticancer activities. The QSAR models developed in this study revealed that the biological activities were significantly correlated with specific electronic and topological parameters. nih.gov
For antimicrobial activity, the best-fit QSAR model indicated a strong dependence on the total energy (Te) of the molecule, which is an electronic descriptor, and two topological descriptors: the valence zero-order molecular connectivity index (0χv) and the Wiener index (W). nih.gov The statistical quality of the model confirmed its predictive power. nih.gov
Similarly, for anticancer activity against human colon carcinoma (HCT116) cells, a separate QSAR model was generated. This model also highlighted the importance of the total energy (Te) and the Wiener index (W), alongside the valence first-order molecular connectivity index (1χv). nih.gov
The key molecular descriptors identified in these studies are detailed in the table below.
| Molecular Descriptor | Descriptor Type | Significance in Biological Activity Prediction |
|---|---|---|
| Total Energy (Te) | Electronic | Reflects the overall electronic stability and configuration of the molecule, influencing its interaction with biological targets. Found to be a key predictor for both antimicrobial and anticancer activities. nih.gov |
| Wiener Index (W) | Topological | Represents the molecular branching and compactness. Its correlation suggests that the overall shape and size of the benzohydrazide derivatives are crucial for their biological function. nih.gov |
| Valence Molecular Connectivity Indices (0χv, 1χv) | Topological | These indices describe the degree of branching and connectivity within the molecule, taking into account the valence electrons. Their inclusion in the models points to the importance of specific structural arrangements and atom connections for activity. nih.gov |
Another study investigating the antimicrobial activity of a broader set of benzylidene hydrazides developed a multi-target QSAR (mt-QSAR) model. nih.gov This model was found to be more effective than individual QSAR models for specific bacterial or fungal strains. The findings indicated that topological parameters, specifically the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3), were crucial for describing the antimicrobial activity of the synthesized hydrazides. nih.gov This suggests that molecular shape and the spatial arrangement of atoms play a significant role in the antimicrobial action of this class of compounds.
The statistical validation of these QSAR models is critical to ensure their reliability and predictive capacity. Parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predicted r² (pred_r²) are commonly used to assess the model's quality. derpharmachemica.com High values for these statistical metrics indicate a robust and predictive QSAR model.
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The conventional synthesis of N'-benzylidene benzohydrazides involves the condensation of a substituted benzohydrazide (B10538) with an appropriate aldehyde, often under reflux conditions. nih.govnih.govnih.gov While effective, future research will likely pivot towards more sustainable and efficient synthetic strategies.
One promising avenue is the adoption of microwave-assisted synthesis. This "green chemistry" approach has been shown to dramatically reduce reaction times from hours to mere minutes (typically 8-10 minutes), often proceeding in solvent-free conditions with high yields (62-80%). researchgate.netresearchgate.netfip.org Such methods not only improve efficiency but also align with environmental sustainability by minimizing solvent waste and energy consumption. fip.org Further exploration could involve optimizing microwave parameters for a broad range of substrates to produce libraries of (E)-N'-benzylidene-4-bromobenzohydrazide analogs. The development of novel catalytic systems, potentially using nano-catalysts or solid-supported acids, could also enhance reaction rates, improve purity, and simplify the purification process. derpharmachemica.com
Integration of Advanced Computational Modeling for Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For derivatives of this compound, in silico techniques are already being used to predict biological activity and understand interactions with protein targets. nih.gov Molecular docking studies, for instance, help elucidate how these molecules fit into the active sites of enzymes like carbonic anhydrases or urease. nih.govresearchgate.net
Future directions will involve the integration of more sophisticated computational methods. Molecular dynamics (MD) simulations can provide a dynamic picture of how the ligand interacts with its target over time, revealing the stability of the ligand-protein complex and key binding interactions. mdpi.comnih.gov Furthermore, Density Functional Theory (DFT) can be employed to calculate molecular properties with high accuracy, aiding in the understanding of the compound's electronic structure and reactivity. nih.gov The use of advanced techniques like the molecular mechanics-generalized born surface area (MM/GBSA) method can compute binding free energies, offering a more quantitative prediction of a compound's potency. mdpi.com These advanced models will accelerate the rational design of new analogs with enhanced specificity and efficacy, minimizing the need for extensive trial-and-error synthesis.
Development of Hybrid Molecular Architectures with Enhanced Biological or Material Properties
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach for developing compounds with improved or entirely new activities. nih.govdaneshyari.com This strategy holds significant promise for the this compound scaffold.
Researchers have successfully created hybrid molecules by linking hydrazone moieties to other heterocyclic scaffolds like benzimidazole (B57391) or pyrazole, resulting in compounds with potent and sometimes multi-target anti-inflammatory or antimicrobial activities. nih.govacs.org Future research could focus on creating hybrids of this compound with other bioactive fragments to target complex diseases. For example, combining it with a known antioxidant or a specific enzyme inhibitor could lead to synergistic effects, where the hybrid molecule is more potent than the sum of its parts. rsc.org This approach allows for the development of innovative drug candidates that can address multiple pathological pathways simultaneously. daneshyari.com
Interdisciplinary Applications in Functional Materials Science
While the majority of research on benzohydrazide derivatives has focused on their biological activities, their structural features—specifically the hydrazone linkage (-CO-NH-N=CH-)—make them excellent candidates for applications in materials science. thepharmajournal.combiointerfaceresearch.com The imine and carbonyl groups are effective at chelating metal ions, opening the door to the creation of novel coordination compounds and metal complexes. rsc.orgrsc.org
Future interdisciplinary research could explore the synthesis of metal complexes using this compound as a ligand. These complexes could possess interesting catalytic, magnetic, or photoluminescent properties. jptcp.com For instance, related hydrazone-metal complexes have been investigated for their potential in sensor technology and as components of organic conducting polymers. slideshare.net There is also potential to investigate these compounds as corrosion inhibitors, a property that has been noted for similar hydrazone derivatives. biointerfaceresearch.com This expansion into materials science represents a significant opportunity to find new, non-biological applications for this versatile class of compounds.
Deeper Mechanistic Investigations into Ligand-Target Interactions and Biological Pathways
To move beyond identifying that a compound is active to understanding how it works, detailed mechanistic studies are essential. For this compound and its analogs, future research must delve deeper into the molecular interactions that govern their biological effects.
This involves a combination of biophysical techniques and advanced biochemical assays. Enzyme kinetics studies are crucial for determining the mode of inhibition (e.g., competitive, non-competitive), which provides vital clues about the inhibitor's binding site and mechanism. fiveable.meamericanpeptidesociety.org For example, detailed kinetic analysis of benzhydrazide's interaction with horseradish peroxidase revealed a complex mechanism involving the generation of a benzoyl radical that covalently modifies the enzyme's active site. researchgate.net Techniques like isothermal titration calorimetry (ITC) can measure the thermodynamics of binding, while fluorescence assays can further probe the interaction between the ligand and its target protein. americanpeptidesociety.org Combining these experimental approaches with the computational methods described earlier will provide a comprehensive, high-resolution picture of the compound's mechanism of action, guiding future optimization efforts. nih.gov
Future Research Directions: A Summary
| Section | Focus Area | Key Methodologies & Approaches | Desired Outcomes |
| 7.1 | Novel & Sustainable Synthesis | Microwave-assisted synthesis, solvent-free reactions, development of novel catalysts. | Reduced reaction times, higher yields, environmentally friendly processes, easier purification. |
| 7.2 | Advanced Computational Modeling | Molecular Dynamics (MD) simulations, Density Functional Theory (DFT), MM/GBSA calculations. | Accurate prediction of bioactivity, rational design of new analogs, deeper mechanistic understanding. |
| 7.3 | Hybrid Molecular Architectures | Molecular hybridization by combining with other pharmacophores (e.g., benzimidazole, pyrazole). | Compounds with enhanced potency, synergistic effects, and multi-target activity. |
| 7.4 | Functional Materials Science | Synthesis of metal-ligand complexes, evaluation for sensor or anti-corrosion properties. | Novel materials with catalytic, photoluminescent, or protective properties. |
| 7.5 | Deeper Mechanistic Investigations | Enzyme kinetics, isothermal titration calorimetry (ITC), fluorescence quenching assays. | Detailed understanding of inhibition mechanisms, binding thermodynamics, and specific molecular interactions. |
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (E)-N'-benzylidene-4-bromobenzohydrazide with high purity?
A1. The compound is typically synthesized via condensation of 4-bromobenzohydrazide with benzaldehyde derivatives under acidic conditions. Key steps include:
- Reagent Ratios : Use a 1:1 molar ratio of hydrazide to aldehyde in ethanol or methanol .
- Catalysis : Add 2–3 drops of glacial acetic acid to catalyze imine bond formation .
- Purification : Recrystallize from ethanol or DMF/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Q2. How can spectroscopic methods confirm the (E)-isomer configuration of this compound?
A2. The (E)-configuration is confirmed via:
- NMR : The hydrazide NH proton appears as a singlet at δ 11.2–11.5 ppm (DMSO-d₆). The imine proton (CH=N) resonates at δ 8.3–8.5 ppm, with no coupling to adjacent protons .
- IR : A strong C=N stretch at 1600–1620 cm⁻¹ and N-H stretch at 3200–3300 cm⁻¹ .
- UV-Vis : A π→π* transition band near 280–300 nm in DMSO .
Advanced Research Questions
Q. Q3. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
A3. Challenges include:
- Disorder in Aromatic Rings : Use SHELXL for refinement with constraints (e.g., DFIX for bond lengths) to model partial occupancy .
- Hydrogen Bonding : Identify O-H···N and N-H···O interactions (d = 2.6–2.8 Å) to stabilize the planar conformation. In the 4-bromo derivative, dihedral angles between benzene rings range from 5.75° to 9.81°, requiring high-resolution data (≤0.8 Å) .
- π-π Stacking : Analyze centroid distances (3.7–3.8 Å) using Mercury software to confirm head-to-tail stacking .
Q. Q4. How can conflicting bioactivity data (e.g., antimicrobial assays) be resolved for this compound?
A4. Contradictions often stem from:
- Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
- Solubility Effects : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .
Q. Q5. What computational methods predict the compound’s interaction with biological targets?
A5. Use:
- Molecular Docking : AutoDock Vina with PDB targets (e.g., E. coli DNA gyrase, 1KZN) to estimate binding affinities (ΔG ≤ -7 kcal/mol suggests strong inhibition) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4 eV indicates reactivity) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Methodological Considerations
Q. Q6. How should researchers design experiments to study metal complexation with this hydrazide?
A6.
Q. Q7. What strategies optimize crystallization for X-ray studies of brominated hydrazides?
A7.
- Solvent Screening : Use slow evaporation from DMF/acetone (1:3) to grow single crystals .
- Temperature Control : Crystallize at 4°C to reduce disorder .
- Additives : Introduce 5% glycerol to enhance crystal lattice stability .
Data Interpretation and Reproducibility
Q. Q8. How can researchers validate the reproducibility of synthetic yields across labs?
A8.
- Detailed Protocols : Report exact stirring times, drying temperatures, and solvent grades .
- Yield Calibration : Use internal standards (e.g., anthracene) in NMR to quantify purity .
- Collaborative Trials : Share samples between labs for cross-validation via HPLC (C18 column, acetonitrile/water 70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
